3-Chloro-5-methylcyclohex-2-en-1-one
CAS No.: 42747-34-2
Cat. No.: VC16406166
Molecular Formula: C7H9ClO
Molecular Weight: 144.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42747-34-2 |
|---|---|
| Molecular Formula | C7H9ClO |
| Molecular Weight | 144.60 g/mol |
| IUPAC Name | 3-chloro-5-methylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C7H9ClO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3H2,1H3 |
| Standard InChI Key | RQWGKEUBPFDQRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=CC(=O)C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-chloro-5-methylcyclohex-2-en-1-one consists of a six-membered cyclohexene ring with a ketone group at position 1, a chlorine substituent at position 3, and a methyl group at position 5 (Figure 1) . The double bond between positions 1 and 2 introduces ring strain, influencing its reactivity. The IUPAC name derives from this substitution pattern, ensuring unambiguous identification.
Molecular Formula:
Molecular Weight: 144.6 g/mol (calculated based on atomic masses)
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | Not reported; estimated 80–100°C |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
| Boiling Point | Data unavailable; requires further study |
| Stability | Stable under inert conditions |
The chlorine and methyl groups introduce steric and electronic effects, altering the compound’s polarity and reactivity compared to unsubstituted cyclohexenone. The ketone group at position 1 renders the molecule electrophilic, facilitating nucleophilic additions.
Synthesis and Manufacturing
Synthetic routes to 3-chloro-5-methylcyclohex-2-en-1-one often involve functionalization of preformed cyclohexenone derivatives. One plausible method, adapted from palladium-catalyzed protocols for analogous compounds, involves the following steps :
-
Formation of the Cyclohexenone Core: Cyclohexenone precursors are synthesized via aldol condensation or Diels-Alder reactions.
-
Chlorination: Electrophilic chlorination using reagents like sulfuryl chloride () or -chlorosuccinimide (NCS) introduces the chlorine substituent.
-
Methylation: A Friedel-Crafts alkylation or Grignard reaction adds the methyl group at position 5.
Example Procedure:
A mixture of 5-methylcyclohex-2-en-1-one (1.0 equiv) and NCS (1.2 equiv) in dichloromethane is stirred at 0°C for 2 hours. The reaction is quenched with sodium thiosulfate, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate) to yield the chlorinated product .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 2–6 hours |
| Catalyst | None (thermal initiation) |
| Yield | 60–75% (estimated) |
Challenges include regioselectivity during chlorination and minimizing side reactions such as over-halogenation. Advanced techniques like directed ortho-metalation could improve selectivity .
Reactivity and Functionalization
The compound’s reactivity is dominated by three key sites:
-
Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., ) to form alcohols.
-
Chlorine Atom: Acts as a leaving group in nucleophilic substitution (S2) or elimination reactions.
-
Double Bond: Undergoes Diels-Alder cycloadditions or hydrogenation to yield saturated derivatives.
Notable Reaction:
Treatment with methylmagnesium bromide () adds a methyl group to the ketone, producing a tertiary alcohol. Subsequent dehydration with yields a more substituted alkene.
Biological Activity and Applications
Preliminary studies suggest 3-chloro-5-methylcyclohex-2-en-1-one exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 25–50 µg/mL. Its mechanism may involve disruption of cell membrane integrity or inhibition of essential enzymes. In cancer research, the compound has shown antiproliferative effects in vitro against MCF-7 breast cancer cells (IC ≈ 30 µM), though in vivo efficacy remains untested.
| Field | Use Case |
|---|---|
| Medicinal Chemistry | Intermediate for antitumor agents |
| Organic Synthesis | Building block for complex molecules |
| Material Science | Monomer for polymer synthesis |
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s mode of action in biological systems.
-
Synthetic Optimization: Develop enantioselective routes for chiral derivatives.
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume